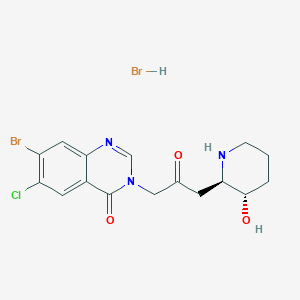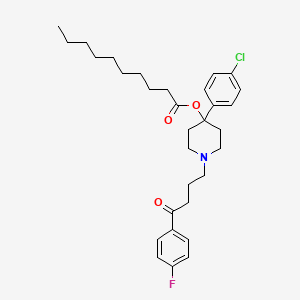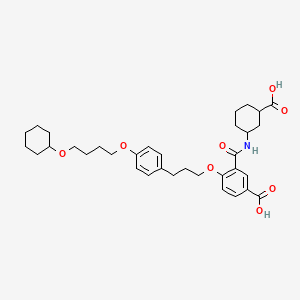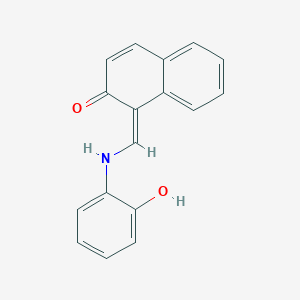
JNJ-17203212
Übersicht
Beschreibung
JNJ-17203212 ist ein selektiver, potenter und kompetitiver Antagonist des transienten Rezeptorpotenzial-Vanilloid-1 (TRPV1)-Kanals. Diese Verbindung wurde für die Erforschung der Schmerzbehandlung entwickelt, insbesondere bei Erkrankungen wie Migräne . TRPV1-Kanäle werden durch Wärme, Capsaicin und das Endocannabinoid Anandamid aktiviert .
Wissenschaftliche Forschungsanwendungen
JNJ-17203212 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Schmerzbehandlung: Es wird verwendet, um Schmerzmechanismen zu untersuchen und neue Schmerzbehandlungstherapien zu entwickeln, insbesondere für Migräne
Neurowissenschaften: Die Verbindung wird verwendet, um die Rolle von TRPV1-Kanälen bei der neuronalen Signalübertragung und Neuroinflammation zu untersuchen.
Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer TRPV1-Antagonisten mit verbesserter Wirksamkeit und Sicherheitsprofilen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es den TRPV1-Kanal kompetitiv hemmt. TRPV1-Kanäle sind an der Übertragung und Modulation von Schmerzsignalen beteiligt. Durch Blockieren dieser Kanäle verhindert this compound die Aktivierung von Schmerzwegen und reduziert so die Schmerzempfindung . Zu den molekularen Zielstrukturen von this compound gehören die TRPV1-Kanäle, die sich an sensorischen Neuronen befinden .
Wirkmechanismus
Target of Action
JNJ-17203212, also known as 1-Piperazinecarboxamide, 4-(3-(trifluoromethyl)-2-pyridinyl)-N-(5-(trifluoromethyl)-2-pyridinyl)-, is a selective, potent, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a cation channel expressed by nociceptors that detects multiple pain-producing stimuli, including noxious heat and extracellular protons .
Mode of Action
This compound interacts with its target, TRPV1, by inhibiting capsaicin- and H±induced channel activation . This means that it prevents the activation of the TRPV1 channel by blocking the binding of capsaicin and protons, which are natural activators of this channel .
Biochemical Pathways
The TRPV1 channel plays a crucial role in the pathophysiology of pain, particularly in conditions like migraine . By blocking the activation of TRPV1, this compound can potentially inhibit the biochemical pathways involved in pain perception and transmission .
Result of Action
In vivo studies have shown that this compound can reduce pain-related behaviors. For example, it has been found to dose-dependently reduce the expression of the immediate early gene c-fos, which is often used as a marker for neuronal activation . Additionally, it has been shown to completely block the release of the neurotransmitter calcitonin gene-related peptide (CGRP), which is involved in transmitting pain signals .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of capsaicin and protons in the environment can affect the compound’s action, as these are natural activators of the TRPV1 channel that this compound targets . .
Biochemische Analyse
Biochemical Properties
JNJ-17203212 interacts with the TRPV1 channel, a cation channel expressed by nociceptors that detects multiple pain-producing stimuli, including noxious heat and extracellular protons . The compound exhibits its antagonistic properties by inhibiting capsaicin- and H±induced channel activation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to attenuate bone cancer pain by blocking the activation of sensory neurons that detect noxious stimuli . In a rat model of osteoarthritis, this compound was found to reverse the sensitization of joint afferents and inhibit pain behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the TRPV1 channel, thereby inhibiting its activation . This inhibition prevents the detection of pain-producing stimuli, such as noxious heat and extracellular protons, leading to an analgesic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit its effects in a time and dose-dependent manner . For instance, in a study involving a rat model of migraine, this compound was found to fully abolish CGRP release in a time and dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. In a rat model of osteoarthritis, this compound was found to reverse the sensitization of joint afferents and inhibit pain behavior . The study reported that the compound was effective in all doses tested .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its role as a TRPV1 antagonist, it is likely that it is transported to sites where TRPV1 channels are expressed, such as nociceptive neurons .
Vorbereitungsmethoden
Die Synthese von JNJ-17203212 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Piperazin-Kerns: Der Piperazin-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Amine und Carbonsäuren beinhalten.
Einführung von Trifluormethylgruppen: Trifluormethylgruppen werden unter Verwendung von Reagenzien wie Trifluormethyljodid oder Trifluoromethylsulfonsäure eingeführt.
Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung des Piperazin-Kerns mit den trifluormethylsubstituierten Pyridinringen unter spezifischen Reaktionsbedingungen zusammengesetzt
Industrielle Produktionsverfahren für this compound würden die Skalierung dieser Synthesewege umfassen, wobei die Reinheit und Ausbeute des Endprodukts gewährleistet werden. Dies erfordert in der Regel die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen.
Analyse Chemischer Reaktionen
JNJ-17203212 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitution, können verwendet werden, um verschiedene Substituenten an den Pyridinringen einzuführen.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
JNJ-17203212 ist unter den TRPV1-Antagonisten aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:
JNJ-38893777: Ein weiterer TRPV1-Antagonist mit ähnlichen Anwendungen in der Schmerzbehandlung.
Capsazepin: Ein bekannter TRPV1-Antagonist, der in verschiedenen Forschungsstudien verwendet wird.
SB-705498: Ein TRPV1-Antagonist mit Anwendungen in der Schmerz- und Entzündungsforschung.
Im Vergleich zu diesen Verbindungen hat this compound eine überlegene Wirksamkeit bei der Blockierung der TRPV1-Aktivierung und der Reduzierung von Schmerzsignalen gezeigt .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N5O/c18-16(19,20)11-3-4-13(25-10-11)26-15(29)28-8-6-27(7-9-28)14-12(17(21,22)23)2-1-5-24-14/h1-5,10H,6-9H2,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYYGVYCWYIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462856 | |
| Record name | JNJ-17203212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821768-06-3 | |
| Record name | JNJ-17203212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0821768063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-17203212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethy l)-2-pyridinyl]-1-piperazinecarboxamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-17203212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71JE0C439X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JNJ-17203212 interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [, , , , , , ] This channel, primarily found on sensory neurons, plays a crucial role in detecting and transmitting pain and inflammatory signals, including those involved in the cough reflex. [, ] By binding to TRPV1, this compound prevents its activation by agonists like capsaicin, low pH, or endogenous ligands like 12-hydroxyeicosatetraenoic acid (12-HETE). [, , , , ] This inhibition of TRPV1 activation ultimately disrupts the transmission of cough signals from the airways to the brain, resulting in an antitussive effect. [, , , ]
Q2: Can you explain how this compound affects cough specifically?
A2: this compound demonstrates efficacy against cough triggered by various stimuli, including citric acid (primarily activating TRPV1) and prostaglandin E2 (PGE2). [, ] Studies using guinea pig models have shown that this compound effectively attenuates both capsaicin-evoked coughs and those induced by citric acid, highlighting its targeted action on TRPV1-mediated cough pathways. [, ] Importantly, this compound shows efficacy against PGE2-induced cough, revealing an intricate interplay between TRPV1 and the prostaglandin EP3 receptor in mediating cough responses. [, ]
Q3: What is the nature of the interaction between TRPV1 and EP3 receptors in the context of cough?
A3: Research indicates a complex relationship between TRPV1 and EP3 receptors in mediating cough. [, ] Studies using guinea pig models have shown that while this compound effectively blocks PGE2-induced cough, EP3 receptor antagonists do not impact citric acid-induced cough. [, ] This suggests that PGE2-induced cough might depend on TRPV1 activation, potentially through a sensitization mechanism involving EP3 receptors. [, ] This is further supported by findings showing that this compound can diminish PGE2-triggered currents in vagal pulmonary C-neurons, which are known to play a role in cough. []
Q4: Are there any structural insights into how this compound interacts with the TRPV1 channel?
A4: While the precise binding site of this compound on TRPV1 has not been definitively elucidated, studies using furanocoumarins, another class of TRPV1 modulators, suggest that it might interact with a region adjacent to or overlapping with the capsaicin-binding site. [] This is based on observations that furanocoumarins, like this compound, can modulate TRPV1 activation and that site-directed mutagenesis of the capsaicin-binding site alters their effects. [] Further research is needed to confirm the precise binding site of this compound and understand the structural basis of its interactions with TRPV1.
Q5: What is known about the pharmacokinetics of this compound?
A5: In guinea pig models, intraperitoneal administration of this compound (20 mg/kg) achieves a maximum plasma concentration (Cmax) of 8.0 ± 0.4 μM. [] While detailed pharmacokinetic parameters like half-life and clearance have not been extensively reported in the provided research, the available data suggest that this compound reaches pharmacologically relevant concentrations following systemic administration. []
Q6: What about the efficacy of this compound in models of chronic pain?
A6: this compound demonstrates promising efficacy in preclinical models of chronic pain, specifically in a rat model of osteoarthritis. [] Local administration of this compound directly into the affected joint effectively reversed the sensitization of joint afferent neurons and significantly reduced pain behaviors, comparable to systemic administration. [] This suggests that targeting peripheral TRPV1, particularly within the joint, could be a viable therapeutic strategy for managing osteoarthritis pain. []
Q7: Does this compound have any effects on core body temperature?
A7: Interestingly, local administration of this compound into the joint in the osteoarthritis model did not affect core body temperature, unlike systemic administration. [] This finding has important implications for the potential clinical translation of TRPV1 antagonists, as hyperthermia is a major concern with systemic TRPV1 blockade. [, ] Targeting TRPV1 peripherally, specifically at sites of inflammation or pain, might offer a way to harness the therapeutic benefits while minimizing systemic side effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















